Cas no 5660-45-7 (α-Quinquethiophene)

α-Quinquethiophene is an oligomeric thiophene derivative consisting of five thiophene units linked in an α-conjugated configuration. This compound exhibits notable electronic properties, including high charge carrier mobility and strong π-π stacking interactions, making it valuable in organic semiconductor applications. Its extended conjugation length enhances optical absorption and emission characteristics, suitable for use in organic field-effect transistors (OFETs), photovoltaic devices, and light-emitting diodes (OLEDs). The rigid, planar structure of α-quinquethiophene contributes to thermal and oxidative stability, ensuring reliable performance in thin-film electronics. Its well-defined molecular structure also facilitates precise control in material design and device fabrication.
α-Quinquethiophene structure
α-Quinquethiophene structure
Product Name:α-Quinquethiophene
CAS No:5660-45-7
MF:C20H12S5
MW:412.634278297424
MDL:MFCD09038547
CID:945616
PubChem ID:87558931
Update Time:2025-05-20

α-Quinquethiophene Chemical and Physical Properties

Names and Identifiers

    • 2,2':5',2'':5'',2''':5''',2''''-Quinquethiophene
    • alpha-Quinquethiophene
    • 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene
    • NSC700150
    • Quinquethiphene
    • C20H12S5
    • 8281AB
    • NCI60_035932
    • AX8212479
    • Q0079
    • 2,5-bis[5-(2-thienyl)-2-thienyl]thiophene
    • CHEMBL1978392
    • 5660-45-7
    • DB-072161
    • A913371
    • T72629
    • alpha-Quinquethiophene, >/=95%
    • MFCD09038547
    • AMY10987
    • [2,2';5',2'';5'',2''';5''',2'''']Quinquethiophene
    • DTXSID70327897
    • AKOS016003406
    • NSC-700150
    • SCHEMBL2742433
    • YSWG770
    • A-Quinquethiophene
    • α-Quinquethiophene
    • MDL: MFCD09038547
    • Inchi: 1S/C20H12S5/c1-3-13(21-11-1)15-5-7-17(23-15)19-9-10-20(25-19)18-8-6-16(24-18)14-4-2-12-22-14/h1-12H
    • InChI Key: YFBLUJZFRBFQMR-UHFFFAOYSA-N
    • SMILES: S1C(=CC=C1C1=CC=C(C2=CC=CS2)S1)C1=CC=C(C2=CC=CS2)S1

Computed Properties

  • Exact Mass: 411.95400
  • Monoisotopic Mass: 411.95425625g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 417
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 7.1
  • Topological Polar Surface Area: 141

Experimental Properties

  • Melting Point: 253°C(lit.)
  • PSA: 141.20000
  • LogP: 8.66210

α-Quinquethiophene Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

α-Quinquethiophene Pricemore >>

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α-Quinquethiophene Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:5660-45-7)α-Quinquethiophene
Order Number:A913371
Stock Status:in Stock
Quantity:500mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:48
Price ($):151.0
Email:sales@amadischem.com
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
(CAS:5660-45-7)2,2':5',2'':5'',2''':5''',2''''-Quinquethiophene
Order Number:IN1200
Stock Status:in Stock
Quantity:1g/5g
Purity:98%
Pricing Information Last Updated:Friday, 25 July 2025 14:34
Price ($):Please inquire
Email:sales@sunatech.com

Additional information on α-Quinquethiophene

Introduction to α-Quinquethiophene (CAS No. 5660-45-7)

α-Quinquethiophene, a compound with the chemical formula C₈H₄S₄, is a heterocyclic aromatic organic compound that has garnered significant attention in the field of organic chemistry and materials science. This molecule, characterized by its unique structural properties, has found applications in various domains, including pharmaceuticals, agrochemicals, and advanced materials. The CAS number 5660-45-7 provides a unique identifier for this compound, ensuring precise classification and reference in scientific literature and industrial applications.

The structural framework of α-Quinquethiophene consists of five interconnected sulfur atoms forming a thiophene ring system. This configuration imparts distinct electronic and photophysical properties, making it a valuable candidate for research in organic electronics. Recent studies have highlighted its potential in the development of organic semiconductors, particularly in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound's ability to exhibit efficient charge transport and luminescence has positioned it as a promising material for next-generation electronic devices.

In the pharmaceutical sector, α-Quinquethiophene has been explored for its potential biological activities. Research indicates that this heterocyclic compound may exhibit properties relevant to drug design, particularly in the modulation of enzyme activity and interaction with biological targets. Preliminary studies have suggested that derivatives of α-Quinquethiophene could serve as lead compounds for the development of novel therapeutic agents. The compound's stability and solubility profile further enhance its suitability for medicinal chemistry applications.

Moreover, the versatility of α-Quinquethiophene extends to its role in material science. Its molecular structure allows for facile functionalization, enabling the creation of tailored derivatives with specific properties. These derivatives have been investigated for their utility in coatings, adhesives, and specialty polymers. The ability to modify the thiophene ring system opens up possibilities for developing high-performance materials with enhanced durability and functionality.

The synthesis of α-Quinquethiophene involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. Advanced methodologies have been developed to achieve high yields and purity levels, ensuring that researchers can conduct experiments with confidence. The growing interest in this compound has spurred innovation in synthetic routes, leading to more efficient and environmentally friendly production processes.

Recent advancements in computational chemistry have also contributed to a deeper understanding of α-Quinquethiophene's properties. Molecular modeling techniques allow researchers to predict how this heterocyclic aromatic molecule will behave under various conditions, facilitating the design of experiments and the optimization of materials. These computational tools are indispensable in modern research, providing insights that would be otherwise difficult to obtain through experimental alone.

The industrial applications of α-Quinquethiophene are expanding rapidly, driven by its unique characteristics. In the electronics industry, its use in organic semiconductors is particularly noteworthy. The compound's ability to facilitate efficient charge transport makes it an ideal candidate for flexible electronics and wearable devices. As technology evolves, the demand for lightweight and sustainable electronic components is expected to grow, further solidifying α-Quinqethiophene's role in this sector.

In agrochemicals, α-Quinqethiophene has shown promise as a component in advanced formulations designed to protect crops from pests and diseases. Its chemical stability ensures that it remains effective over extended periods, while its biodegradability minimizes environmental impact. These attributes align with global trends toward sustainable agriculture practices.

The future research directions for α-Quinqethiophene are multifaceted. Investigations into its biological activities continue to progress, with a focus on identifying new therapeutic applications. Additionally, efforts are underway to develop novel synthetic strategies that enhance yield and reduce waste. Collaborative research initiatives between academia and industry are expected to accelerate these developments further.

As our understanding of α-Quinqethiophene deepens, so too does its potential across various fields. Whether used as an advanced material or a precursor for pharmaceuticals, this heterocyclic aromatic compound represents a cornerstone of modern chemical innovation. Its unique properties make it an invaluable asset for researchers striving to push the boundaries of science and technology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5660-45-7)α-Quinquethiophene
A913371
Purity:99%
Quantity:500mg
Price ($):151.0
Email
SunaTech Inc.
(CAS:5660-45-7)2,2':5',2'':5'',2''':5''',2''''-Quinquethiophene
IN1200
Purity:98%
Quantity:1g/5g
Price ($):Inquiry
Email